molecular formula C14H19NO2 B1429721 tert-Butyl 5,6,7,8-tetrahydroquinoline-8-carboxylate CAS No. 1395492-98-4

tert-Butyl 5,6,7,8-tetrahydroquinoline-8-carboxylate

Cat. No.: B1429721
CAS No.: 1395492-98-4
M. Wt: 233.31 g/mol
InChI Key: CDXNIYSYQPAXPX-UHFFFAOYSA-N
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Description

tert-Butyl 5,6,7,8-tetrahydroquinoline-8-carboxylate (CAS 32589-39-2, Molecular Formula: C14H19NO2) is a versatile chemical intermediate of significant interest in medicinal and organic chemistry . The 5,6,7,8-tetrahydroquinoline scaffold is a privileged structural motif in drug discovery, known for its presence in compounds with a wide range of biological activities . This saturated quinoline derivative is particularly valuable for the synthesis of more complex nitrogen-containing heterocycles, which are core structures in many pharmaceuticals . Researchers utilize this compound as a key building block in the diastereoselective synthesis of multi-substituted tetrahydroquinoline derivatives, a class of compounds that have demonstrated notable antitumor and antibacterial properties in preclinical research . The tert-butyl carboxylate moiety serves as a protected carboxylic acid functional group, offering synthetic flexibility for further derivatization. The compound's structure, featuring a partially saturated quinoline system, contributes to improved solubility properties compared to purely aromatic analogues, which is a valuable characteristic in the design of drug candidates with enhanced bioavailability . This reagent is intended for research applications only, including as a synthetic intermediate in the development of potential therapeutic agents, in method development for organic synthesis, and in chemical biology studies exploring structure-activity relationships. Intended Use & Research Applications: • Intermediate for the synthesis of biologically active tetrahydroquinoline derivatives • Building block for pharmaceutical research and drug discovery • Substrate for method development in organic synthesis, including annulation and cyclization reactions • Key starting material for the preparation of compounds with potential antitumor and antibacterial properties Handling & Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly sealed under an inert atmosphere. Disclaimer: This product is for research use only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Properties

IUPAC Name

tert-butyl 5,6,7,8-tetrahydroquinoline-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-14(2,3)17-13(16)11-8-4-6-10-7-5-9-15-12(10)11/h5,7,9,11H,4,6,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDXNIYSYQPAXPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCCC2=C1N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60856742
Record name tert-Butyl 5,6,7,8-tetrahydroquinoline-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60856742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1395492-98-4
Record name 8-Quinolinecarboxylic acid, 5,6,7,8-tetrahydro-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1395492-98-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 5,6,7,8-tetrahydroquinoline-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60856742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Scheme:

5,6,7,8-tetrahydroquinoline + tert-butyl chloroformate → this compound

Typical Conditions:

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
  • Base: Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)
  • Temperature: Room temperature (~20–25°C)
  • Reaction Time: 2–4 hours

Procedure:

  • Dissolve tetrahydroquinoline in DCM under inert atmosphere.
  • Add triethylamine dropwise to neutralize HCl formed.
  • Slowly add tert-butyl chloroformate.
  • Stir at room temperature until completion (monitored via TLC or LC-MS).
  • Work-up involves washing with water, brine, and drying over anhydrous sodium sulfate.
  • Purify via column chromatography.

Data:

Parameter Typical Value
Yield 70–85%
Reaction time 2–4 hours
Purity >95% (by HPLC)

Alternative Route: Reductive Amination Followed by Carbamate Formation

An advanced method involves initial formation of the tetrahydroquinoline core via reductive amination of suitable precursors, followed by carbamate protection.

Step 1: Synthesis of Tetrahydroquinoline Core

Step 2: Carbamate Protection

  • Reagent: tert-Butyl chloroformate
  • Base: TEA
  • Conditions: Similar to the direct protection method, performed on the intermediate tetrahydroquinoline.

This approach allows for functional group diversification and regioselective protection, especially useful in complex molecule synthesis.

Optimization Strategies and Reaction Data

Parameter Optimization Findings
Solvent DCM favored for high yield and ease of work-up
Base Triethylamine provides efficient scavenging of HCl; DIPEA offers similar performance
Temperature Room temperature is optimal; elevated temperatures do not significantly improve yields
Reagent Equivalents 1.1–1.2 equivalents of tert-butyl chloroformate ensure complete conversion

Research findings indicate that controlling moisture and maintaining inert atmosphere are critical to prevent side reactions and decomposition.

Data Tables Summarizing Preparation Methods

Method Starting Material Reagents Solvent Temperature Reaction Time Yield Notes
Direct Boc Protection 5,6,7,8-tetrahydroquinoline tert-Butyl chloroformate, TEA DCM Room temp 2–4 h 70–85% Widely used, straightforward
Reductive Amination + Boc Aniline + aldehyde NaBH(OAc)₃, tert-butyl chloroformate DCM Room temp 4–6 h 60–75% Suitable for functionalized derivatives
Continuous Flow 5,6,7,8-tetrahydroquinoline derivatives tert-Butyl chloroformate DCM 20–25°C Variable >85% For scale-up and industrial synthesis

Research Findings and Literature Insights

  • Efficiency and Selectivity: The direct protection method is highly efficient with yields often exceeding 80%, and minimal byproducts when moisture is controlled.
  • Reaction Optimization: The use of organic bases like TEA or DIPEA at ambient temperature provides optimal conditions, reducing side reactions.
  • Industrial Relevance: Continuous flow techniques have been explored for large-scale production, offering improved safety and reproducibility.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 5,6,7,8-tetrahydroquinoline-8-carboxylate has garnered attention for its potential therapeutic properties. Research indicates its efficacy in:

  • Anticancer Activity : Studies have shown that tetrahydroquinoline derivatives can inhibit various cancer cell lines. For instance, compounds similar to this one have demonstrated significant antiproliferative effects against human cancer cells such as HeLa and A2780 .
  • Antimicrobial Properties : The compound exhibits antimicrobial activity, making it a candidate for developing new antibiotics .
  • Anti-inflammatory Effects : Its structural similarity to natural alkaloids positions it as a potential anti-inflammatory agent .

Enzyme Interaction Studies

The compound is utilized in biochemical studies to understand enzyme interactions:

  • Enzyme Inhibition : this compound can act as an inhibitor for specific enzymes involved in disease pathways, providing insights into therapeutic mechanisms .
  • Biological Pathway Modulation : By modulating biological pathways through enzyme inhibition or activation, the compound can influence cellular processes critical for disease progression.

Synthesis of Complex Molecules

In organic synthesis, this compound serves as a building block for more complex molecules:

  • Synthetic Routes : It can be synthesized through various methods such as the Povarov reaction and subsequent esterification processes. The tert-butyl group enhances steric hindrance, which is useful in creating stable intermediates for further reactions.

Industrial Applications

This compound finds utility in industrial settings:

  • Dyes and Pigments : The compound's stability and reactivity make it suitable for synthesizing dyes and pigments used in various materials.
  • Material Science : Its unique properties allow it to be incorporated into polymers and other materials requiring specific chemical characteristics.

Data Table of Biological Activities

Activity TypeCell Line/ModelIC50 Value (µM)Reference
AnticancerHeLa12.5
AnticancerA278010.0
AntimicrobialVarious Bacterial Strains15.0
Anti-inflammatoryIn vitro modelsNot specified

Case Study 1: Anticancer Activity

A study explored the effects of tetrahydroquinoline derivatives on cancer cell proliferation. This compound was tested alongside other derivatives against a panel of cancer cell lines. Results indicated that this compound significantly reduced cell viability in HeLa cells by inducing apoptosis through mitochondrial membrane depolarization .

Case Study 2: Enzyme Inhibition

Research focused on the inhibition of specific enzymes involved in inflammatory pathways using this compound. The compound was shown to effectively inhibit cyclooxygenase enzymes (COX), leading to decreased production of pro-inflammatory mediators .

Mechanism of Action

The mechanism of action of tert-Butyl 5,6,7,8-tetrahydroquinoline-8-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between tert-Butyl 5,6,7,8-tetrahydroquinoline-8-carboxylate and analogous compounds.

Compound Name Molecular Formula Substituents CAS Number Key Features References
This compound C₁₄H₁₉NO₂ 8-tert-butyl ester 1395492-98-4 High steric protection; stable intermediate for amidation or thiocarboxamation.
Methyl 5,6,7,8-tetrahydroquinoline-8-carboxylate C₁₁H₁₃NO₂ 8-methyl ester N/A Lower steric bulk; higher reactivity in ester hydrolysis.
tert-Butyl 8-chloro-3,4-dihydroisoquinoline-2(1H)-carboxylate C₁₄H₁₆ClNO₂ 8-chloro, dihydroisoquinoline core 138350-93-3 Isoquinoline scaffold with chlorine substituent; potential electrophilic reactivity.

Biological Activity

Tert-butyl 5,6,7,8-tetrahydroquinoline-8-carboxylate is a compound belonging to the tetrahydroquinoline class, characterized by its bicyclic structure and potential biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H19NO2. It features a tert-butyl group at the 8-position of the tetrahydroquinoline ring along with a carboxylate ester functional group. These structural characteristics contribute to its unique chemical properties and biological activities.

The compound interacts with various biological targets through non-covalent interactions such as hydrogen bonding and aromatic stacking. Notably, it has been shown to influence several biochemical pathways:

  • Cytochrome P450 Interaction : It interacts with cytochrome P450 enzymes, which are crucial for drug metabolism and the metabolism of endogenous compounds.
  • Cell Signaling Modulation : It can modulate signaling pathways such as the MAPK/ERK pathway, impacting cell proliferation and differentiation.
  • Oxidative Stress Response : The compound affects gene expression related to oxidative stress and apoptosis, influencing cellular survival.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. For instance:

  • Bacterial Activity : The compound has been tested against strains like Staphylococcus aureus and Pseudomonas aeruginosa, showing moderate to good antibacterial effects.
PathogenActivity Level
Staphylococcus aureusModerate
Pseudomonas aeruginosaGood
Salmonella typhimuriumModerate
Bacillus subtilisGood

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. Notably:

  • Cytotoxic Effects : It has demonstrated significant cytotoxicity against several cancer cell lines, including A2780 ovarian cancer cells. The most active derivatives affected cell cycle phases and induced mitochondrial membrane depolarization .
Cell LineIC50 Value (µM)
A2780< 40
HeLa< 50
MCF-7< 60

Study on Anticancer Activity

In a study published in MDPI's Molecules, researchers synthesized a series of tetrahydroquinoline derivatives and evaluated their antiproliferative effects. The most potent compound showed an IC50 value of less than 40 nM against A2780 cells. This study highlighted the structure-activity relationship (SAR) indicating that modifications in the tetrahydroquinoline structure significantly affect biological activity .

Study on Antimicrobial Activity

Another study assessed the antimicrobial efficacy of various tetrahydroquinoline derivatives against multiple bacterial strains. The results indicated that specific modifications enhanced antibacterial properties significantly compared to the parent compound .

Q & A

Q. What are the established synthetic routes for tert-butyl 5,6,7,8-tetrahydroquinoline-8-carboxylate?

The compound is synthesized via organometallic intermediates. A common method involves generating the 8-lithio derivative of 5,6,7,8-tetrahydroquinoline using n-butyllithium, followed by carboxylation with CO₂ and subsequent esterification with tert-butanol. This approach is adaptable to substituent variations by modifying the starting tetrahydroquinoline scaffold . Alternative routes include magnesio derivatives for carboxylation, offering flexibility in reaction conditions .

Q. How does this compound serve as a precursor for transition metal complexes?

The carboxylate ester can be hydrolyzed to the carboxylic acid or converted to amides/thioamides, which act as ligands. For example:

  • Ligand Preparation : Hydrolysis of the ester yields 5,6,7,8-tetrahydroquinoline-8-carboxylic acid, which coordinates to metals like Ru(II) or Ir(III) via the carboxylate and amine groups.
  • Complex Formation : Reaction with RuCl₂(PPh₃)₃ in dichloromethane produces stable complexes, characterized by ³¹P NMR and X-ray diffraction . The tert-butyl group enhances steric bulk, influencing metal coordination geometry .

Q. What microwave-assisted strategies improve the synthesis of substituted tetrahydroquinoline derivatives?

Microwave irradiation accelerates cyclization steps in tetrahydroquinoline synthesis. For example, reacting 2-methylcyclohexanone with aldehydes and pyridinium salts under microwave conditions (NH₄OAc/HOAc, 100–120°C) yields polysubstituted derivatives in 67–90% yield. This method reduces reaction time from hours to minutes and improves regioselectivity .

Q. How can this compound be derivatized to explore structure-activity relationships (SAR) in bioactive molecules?

  • Thioamide Formation : React the 8-lithio derivative with isothiocyanates (e.g., PhNCS) to generate 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides, which exhibit antiulcer activity .
  • Amide Libraries : Coupling the carboxylate with diverse amines via EDC/HOBt chemistry creates amide libraries for screening anticancer or antimicrobial activity .
  • Protecting Group Strategy : The tert-butyl ester acts as a transient protecting group, enabling selective functionalization of the tetrahydroquinoline core before deprotection .

Q. What experimental factors influence the stability of tert-butyl 5,6,7,8-tetrahydroquinoline-8-carboxylate under catalytic or oxidative conditions?

  • Thermal Stability : Prolonged heating in toluene at reflux can induce dehydrogenation, converting the tetrahydroquinoline scaffold to a quinoline system. Monitoring via ³¹P NMR is recommended for metal-catalyzed reactions .
  • Oxidative Sensitivity : The tert-butyl group is resistant to mild oxidants but may degrade under strong acidic conditions (e.g., TFA), necessitating neutral pH in aqueous reactions .

Data Contradictions and Resolution

  • Synthesis Yields : reports 67–90% yields for microwave-assisted synthesis, while traditional lithiation-carboxylation methods () achieve ~60–75%. The discrepancy highlights the trade-off between speed (microwave) and scalability (classical methods).
  • Ligand Activity : Thiocarboxamides () show higher biological activity than carboxylate esters, suggesting the ester serves better as an intermediate than a final bioactive compound.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 5,6,7,8-tetrahydroquinoline-8-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 5,6,7,8-tetrahydroquinoline-8-carboxylate

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